Hexadecyl 4-methylphenyl ether
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Overview
Description
Hexadecyl 4-methylphenyl ether is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In this case, the compound consists of a hexadecyl group (a long carbon chain with 16 carbon atoms) and a 4-methylphenyl group (a benzene ring with a methyl group at the fourth position). This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl 4-methylphenyl ether can be synthesized using the Williamson ether synthesis method. This involves the reaction of a hexadecyl halide (such as hexadecyl bromide) with 4-methylphenol (p-cresol) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic oxygen of the phenol attacks the electrophilic carbon of the halide, resulting in the formation of the ether bond .
Industrial Production Methods: Industrial production of ethers like this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents may be used to enhance the reaction efficiency and facilitate the separation of the product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: Hexadecyl 4-methylphenyl ether undergoes several types of chemical reactions, including:
Oxidation: The ether can be oxidized under strong oxidative conditions to form corresponding carbonyl compounds.
Reduction: Reduction reactions are less common for ethers but can occur under specific conditions.
Substitution: Ethers can undergo substitution reactions, particularly under acidic conditions where the ether bond can be cleaved.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.
Substitution: Acidic reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for the cleavage of ether bonds.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones depending on the specific conditions and structure of the ether.
Substitution: Formation of phenols and alkyl halides.
Scientific Research Applications
Hexadecyl 4-methylphenyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hexadecyl 4-methylphenyl ether involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence the activity of membrane-bound proteins and enzymes. The long hydrophobic chain of the hexadecyl group allows it to interact with hydrophobic regions of proteins and lipids, while the aromatic ring can participate in π-π interactions with other aromatic compounds .
Comparison with Similar Compounds
Hexadecyl 4-methylphenyl ether can be compared with other similar compounds such as:
Hexadecyl phenyl ether: Lacks the methyl group on the aromatic ring, which can affect its reactivity and interactions.
Hexadecyl 4-nitrophenyl ether: Contains a nitro group instead of a methyl group, significantly altering its chemical properties and applications.
Uniqueness: The presence of the 4-methyl group in this compound provides unique steric and electronic effects, influencing its reactivity and interactions compared to other ethers. This makes it particularly useful in specific applications where these properties are advantageous .
Properties
CAS No. |
57792-42-4 |
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Molecular Formula |
C23H40O |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
1-hexadecoxy-4-methylbenzene |
InChI |
InChI=1S/C23H40O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24-23-19-17-22(2)18-20-23/h17-20H,3-16,21H2,1-2H3 |
InChI Key |
JXQLLDIJHXJEII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C |
Origin of Product |
United States |
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